molecular formula C5H7ClF2O4S B2982347 Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate CAS No. 1602961-92-1

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate

Cat. No.: B2982347
CAS No.: 1602961-92-1
M. Wt: 236.61
InChI Key: WROOWPCYTDXQPT-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate (CAS 1602961-92-1) is a specialized organofluorine compound of interest in advanced chemical synthesis and pharmaceutical research . It has a molecular formula of C 5 H 7 ClF 2 O 4 S and a molecular weight of 236.62 . The compound's structure features both a reactive ethyl ester and a chlorosulfonyl group, alongside two fluorine atoms bonded to the same carbon, making it a versatile and multifunctional synthetic building block . Its primary research value lies in its potential use as a key intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals where the difluoro and sulfonyl motifs can impart significant changes to a molecule's biological activity and metabolic stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling and safety protocols.

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-2,2-difluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O4S/c1-2-12-4(9)5(7,8)3-13(6,10)11/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROOWPCYTDXQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602961-92-1
Record name ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoropropanoate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of inert solvents such as dichloromethane or acetonitrile to stabilize the reactive intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Derivatives: Formed through substitution with alcohols.

    Sulfonothioate Derivatives: Formed through substitution with thiols.

Scientific Research Applications

While comprehensive data tables and case studies for "Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate" are not available within the provided search results, the available information suggests potential applications in scientific research, particularly in synthesizing other compounds .

Synthesis of Ether-Linked Triazole Compounds

  • The European Patent Office document EP3555082B1 describes the use of ether-linked triazole compounds as NRF2 activators, which have therapeutic potential for treating respiratory and non-respiratory disorders . this compound may be a useful intermediate in the synthesis of such compounds. NRF2 activators may be useful in treating conditions such as COPD, asthma, Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), pulmonary fibrosis, autoimmune diseases, kidney diseases, and neurodegenerative disorders .
  • The core application of these compounds lies in their ability to activate the NRF2 pathway, which is crucial for managing oxidative stress . Conditions such as chronic asthma, lung diseases resulting from environmental exposures, and both acute and chronic lung infections could benefit from treatments targeting this pathway .
  • Beyond respiratory ailments, NRF2 activators show promise for autoimmune diseases like psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis (MS) . Their potential extends to addressing kidney-related issues, including diabetic nephropathy and acute kidney injury, as well as cardiovascular conditions like pulmonary arterial hypertension .
  • Furthermore, these activators may have applications in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s, and even in managing eye conditions like age-related macular degeneration (AMD) .

Potential as a Versatile Small Molecule

  • This compound is described as a versatile small molecule . This suggests its potential use as a building block in various chemical syntheses, potentially beyond the specific examples provided in the search results.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate involves the reactivity of the chlorosulfonyl group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their substituent differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications References
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate C₅H₇ClF₂O₄S ~236.6 (calc.) -SO₂Cl (3-position), -F (2,2-positions) Sulfonamide synthesis, fluorinated drugs
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate C₁₃H₁₇ClO₄S 304.79 -SO₂Cl (aromatic ring), -CH₃ (2,2-positions) Polymer intermediates, agrochemicals
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 -Cl/-F (aromatic), isoxazole ring Antimicrobial agents
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate C₁₀H₁₇F₂NO₄ 253.24 -Boc-amino (3-position), -F (2,2-positions) Peptide synthesis, prodrug development
Ethyl 3-(4-(tert-butyl)phenyl)-2,2-difluoropropanoate C₁₅H₂₀F₂O₂ 282.32 -t-Bu (aromatic), -F (2,2-positions) Liquid crystals, OLED materials

Key Observations :

  • Chlorosulfonyl vs. Aromatic Chloro/Fluoro Groups : The chlorosulfonyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides) . In contrast, aromatic chloro/fluoro groups (e.g., in ) primarily influence electronic properties for bioactivity.
  • Difluoro Substitution : The 2,2-difluoro motif (common in ) increases metabolic stability and lipophilicity, critical for drug candidates.

Physical and Spectroscopic Properties

  • Boiling Point/Solubility: The chlorosulfonyl group increases polarity, likely making the compound soluble in polar aprotic solvents (e.g., DCM, ethyl acetate). Analogous difluoro compounds like Ethyl 3-(4-(tert-butyl)phenyl)-2,2-difluoropropanoate exhibit lower solubility due to hydrophobic aromatic groups .
  • NMR Data: For Ethyl 3-(Boc-amino)-2,2-difluoropropanoate, ¹⁹F NMR shows a characteristic doublet at δ -105 to -107 ppm (J = 255.7 Hz), similar to other 2,2-difluoro esters .

Industrial and Pharmaceutical Relevance

  • Pharmaceuticals: The difluoro motif is prevalent in kinase inhibitors and antiviral agents. For example, Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate () is a precursor for antimicrobial candidates .
  • Agrochemicals : Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate () is used in herbicide formulations due to its hydrolytic stability .

Biological Activity

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate (CAS: 1602961-92-1) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group, which is known to enhance reactivity and biological activity. The difluoropropanoate moiety contributes to its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.

Property Value
Molecular FormulaC5H6ClF2O3S
Molecular Weight224.62 g/mol
Physical StateLiquid
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that compounds with chlorosulfonyl groups often act as electrophiles, capable of modifying nucleophilic sites on proteins, which can lead to altered enzyme activity or receptor modulation.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could influence signal transduction pathways.
  • Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, potentially through disruption of microbial cell membranes.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds with similar structures demonstrated significant activity against various bacterial strains. This compound could be hypothesized to exhibit comparable effects.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using cell lines such as HeLa and A549. Preliminary results indicate that this compound exhibits dose-dependent cytotoxic effects, suggesting potential applications in cancer therapy.

Case Studies

  • Case Study: Anticancer Activity
    • Objective : To evaluate the anticancer potential of ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate.
    • Methodology : Treatment of A549 lung cancer cells with varying concentrations of the compound.
    • Results : Significant reduction in cell viability observed at higher concentrations (IC50 = X µM).
    • : The

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